4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenyl, methoxy, and pyridine groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethenylphenol with methoxybenzene under specific conditions to form the intermediate 4-[(4-ethenylphenyl)methoxy]phenol. This intermediate is then reacted with 2,6-dipyridin-2-ylpyridine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and pyridine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and optoelectronic devices
Mechanism of Action
The mechanism of action of 4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-Fluorene-2,7-diamine: Known for its use in optoelectronic devices.
4-Methoxyphenol: Commonly used in organic synthesis.
Uniqueness
4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
861898-58-0 |
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Molecular Formula |
C30H23N3O |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[4-[(4-ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C30H23N3O/c1-2-22-9-11-23(12-10-22)21-34-26-15-13-24(14-16-26)25-19-29(27-7-3-5-17-31-27)33-30(20-25)28-8-4-6-18-32-28/h2-20H,1,21H2 |
InChI Key |
GVBCDMHDTUZZEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
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